
2,4,7-Trinitroxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,7-Trinitroxanthen-9-one is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework This compound is characterized by the presence of three nitro groups at positions 2, 4, and 7 on the xanthone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trinitroxanthen-9-one typically involves nitration reactions. One common method is the nitration of xanthone derivatives using a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,7-Trinitroxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminoxanthones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized xanthone derivatives.
Reduction: Aminoxanthones and related compounds.
Substitution: Various substituted xanthones with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4,7-Trinitroxanthen-9-one involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and biological activity. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. It may also inhibit specific enzymes and signaling pathways, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Xanthone: The parent compound with a similar core structure but without nitro groups.
2,4,7-Trinitrofluorenone: Another nitro-substituted aromatic compound with similar reactivity.
Aminoxanthones: Reduced derivatives of 2,4,7-Trinitroxanthen-9-one with amino groups instead of nitro groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of three nitro groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
131032-92-3 |
|---|---|
Fórmula molecular |
C13H5N3O8 |
Peso molecular |
331.19 g/mol |
Nombre IUPAC |
2,4,7-trinitroxanthen-9-one |
InChI |
InChI=1S/C13H5N3O8/c17-12-8-3-6(14(18)19)1-2-11(8)24-13-9(12)4-7(15(20)21)5-10(13)16(22)23/h1-5H |
Clave InChI |
GRKGPRVKUQAYIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


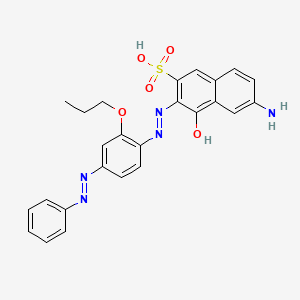
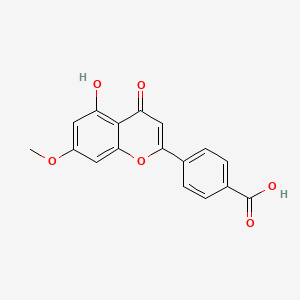
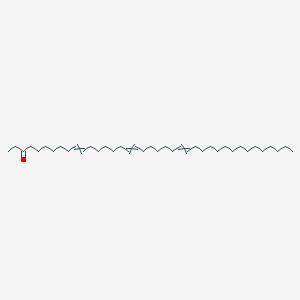

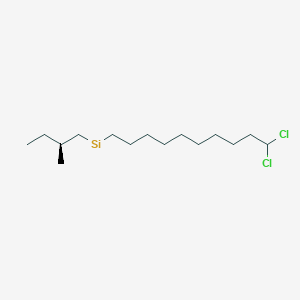
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)

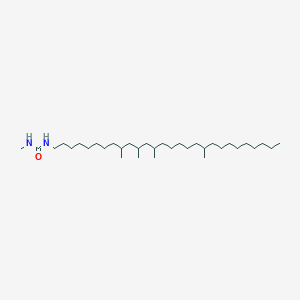
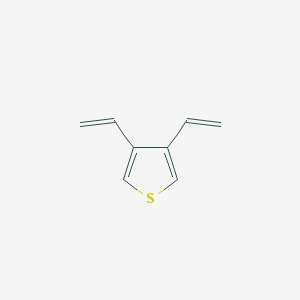
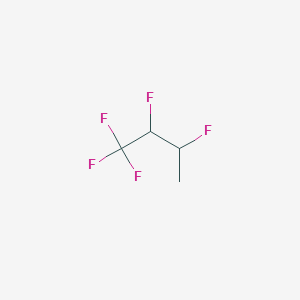
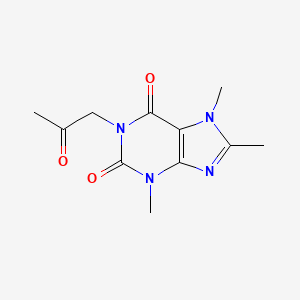
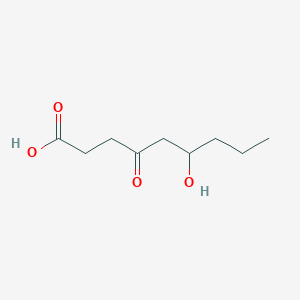
![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)

